molecular formula C18H20N2O B027672 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide CAS No. 103887-32-7

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Numéro de catalogue B027672
Numéro CAS: 103887-32-7
Poids moléculaire: 280.4 g/mol
Clé InChI: IVJSBKKYHVODFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide” is a chemical compound with the molecular formula C18H20N2O . It has an average mass of 280.364 Da and a monoisotopic mass of 280.157562 Da .


Molecular Structure Analysis

The molecule contains a total of 43 bonds. There are 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 primary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 488.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C. The enthalpy of vaporization is 75.5±3.0 kJ/mol, and the flash point is 249.2±28.7 °C. The index of refraction is 1.596, and the molar refractivity is 83.1±0.3 cm3. The compound has 3 H bond acceptors, 3 H bond donors, 4 freely rotating bonds, and no violations of the Rule of 5. The ACD/LogP is 2.24, and the ACD/LogD (pH 7.4) is 0.20. The polar surface area is 55 Å2, the polarizability is 33.0±0.5 10-24 cm3, the surface tension is 48.3±3.0 dyne/cm, and the molar volume is 244.3±3.0 cm3 .

Applications De Recherche Scientifique

Drug Discovery and Development

The pyrrolidine ring, a core structure in 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, is widely utilized in medicinal chemistry due to its versatility and biological activity. It’s often incorporated into compounds for the treatment of human diseases, leveraging its sp3-hybridization and non-planarity for enhanced pharmacophore exploration .

Selective Androgen Receptor Modulators (SARMs)

Compounds like 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide are synthesized to act as SARMs. These are optimized to selectively target androgen receptors, offering therapeutic benefits in conditions like muscle wasting and osteoporosis without the side effects of traditional anabolic steroids .

Antimicrobial Agents

The pyrrolidine derivatives exhibit significant antimicrobial activity. The structural flexibility and stereochemistry of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can be fine-tuned to develop new antimicrobial agents with targeted efficacy against resistant strains .

Anticancer Therapeutics

Pyrrolidine compounds are investigated for their anticancer properties. The ability to modify the pyrrolidine ring structure allows for the creation of novel therapeutics that can interact with cancer cell pathways, potentially leading to new treatments .

Anti-inflammatory Medications

The anti-inflammatory activity of pyrrolidine derivatives makes them candidates for developing new anti-inflammatory drugs. Their molecular structure can be adjusted to enhance efficacy and reduce side effects in treating inflammatory conditions .

Neuroprotective Agents

Research into pyrrolidine derivatives includes their potential as neuroprotective agents. The compound’s ability to modulate neurological pathways could lead to treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, H332, and H335. The precautionary statements include P261, P280, and P305+P351+P338 .

Propriétés

IUPAC Name

2,2-diphenyl-2-pyrrolidin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJSBKKYHVODFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545499
Record name 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

CAS RN

103887-32-7
Record name 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3.0 g (0.008 mole) of 3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester in 100 ml of 90% sulfuric acid was stirred at 70° C. for 20 hr. The reaction mixture was cooled, poured over ice and basified by adding, alternately, 50% sodium hydroxide and ice. The mixture was extracted with chloroform. The chloroform extract was washed with water, dried over sodium sulfate and concentrated in vacuo. The residue was crystallized in ethyl acetate. Recrystallization from ethyl acetate-ethanol gave 1.4 g (65%) of title product, molecular ion at 281 by mass spectrometer analysis.
Name
3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

3-(R,S)-(1-Cyano-1,1-diphenylmethyl)pyrrolidine (30 g--see Preparation 7) was dissolved in 95% sulphuric acid (210 ml) and the mixture was heated, with stirring, at 85° C. for 9 hours and then at 100° C for 30 minutes. The mixture was allowed to cool to room temperature and poured onto ice (2 kg). The mixture was basified (pH 12) by addition, in portions with cooling in an ice bath, of a cold solution of sodium hydroxide (340 g) in water (500 ml). The resulting mixture was extracted with dichloromethane (3×300 ml) and the combined extracts were dried (MgSO4) and concentrated in vacuo to give the title compound as a foam, yield 16.4 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 3
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 4
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 5
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 6
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Q & A

Q1: What are the identified by-products formed during the synthesis of darifenacin hydrobromide, and how were they characterized?

A1: During the development of darifenacin hydrobromide, researchers observed three by-products through HPLC analysis. These by-products, present in trace amounts (0.06-0.20%), were deemed significant enough to warrant identification and characterization due to regulatory requirements [, ]. To achieve this, the researchers undertook a comprehensive study involving synthesis and isolation of these by-products. Confirmation was achieved through co-injection with darifenacin hydrobromide, where the relative retention times (RRT) of the synthesized compounds matched those of the observed by-products [, ].

    Q2: Why is the identification and characterization of by-products important in pharmaceutical development, particularly for compounds like darifenacin hydrobromide?

    A2: Regulatory agencies set stringent requirements on the purity of pharmaceutical compounds like darifenacin hydrobromide. By-products, even in trace amounts exceeding 0.1%, must be identified and characterized [, ]. This is critical because:

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.